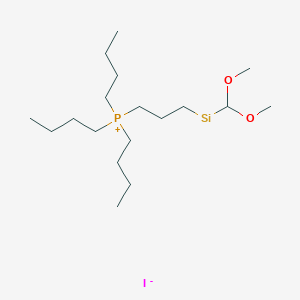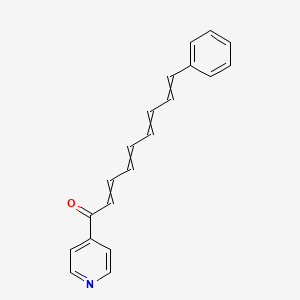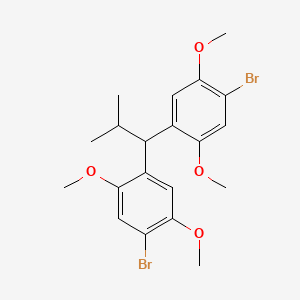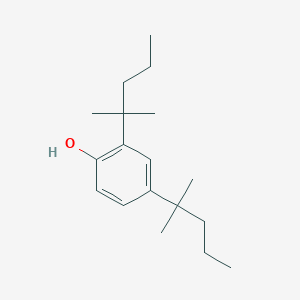![molecular formula C11H19NO6 B14376782 Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate CAS No. 88226-61-3](/img/structure/B14376782.png)
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetyloxy group, and a nitro group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate typically involves the esterification of 2-nitrohexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrohexanoic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 2-nitrohexanoic acid and ethanol.
Reduction: Ethyl 2-[(amino)methyl]-2-nitrohexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and nitro group reduction.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate involves its chemical reactivity, particularly the hydrolysis of the ester bond and the reduction of the nitro group. These reactions can lead to the formation of active intermediates that interact with biological targets or participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(acetyloxy)methyl]-2-nitrobutanoate
- Ethyl 2-[(acetyloxy)methyl]-2-nitropentanoate
- Ethyl 2-[(acetyloxy)methyl]-2-nitroheptanoate
Uniqueness
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is unique due to its specific hexanoate backbone, which imparts distinct chemical properties compared to its analogs with shorter or longer carbon chains
Properties
CAS No. |
88226-61-3 |
|---|---|
Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 2-(acetyloxymethyl)-2-nitrohexanoate |
InChI |
InChI=1S/C11H19NO6/c1-4-6-7-11(12(15)16,8-18-9(3)13)10(14)17-5-2/h4-8H2,1-3H3 |
InChI Key |
YUENQXZRSBCBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC(=O)C)(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)





![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

silane](/img/structure/B14376772.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)


